molecular formula C20H17F6NO5 B4361991 2-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-6,7-dimethoxy-1-isoindolinone

2-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-6,7-dimethoxy-1-isoindolinone

Cat. No.: B4361991
M. Wt: 465.3 g/mol
InChI Key: MCIASKUGDGSNOQ-UHFFFAOYSA-N
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Description

2-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-6,7-dimethoxy-1-isoindolinone is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a phenyl ring substituted with two trifluoroethoxy groups and a dimethoxy isoindolinone moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-6,7-dimethoxy-1-isoindolinone typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the trifluoroethoxy phenyl intermediate: This step involves the reaction of 3,5-dihydroxybenzaldehyde with 2,2,2-trifluoroethanol in the presence of a suitable catalyst to form 3,5-bis(2,2,2-trifluoroethoxy)benzaldehyde.

    Cyclization to isoindolinone: The intermediate is then subjected to a cyclization reaction with 6,7-dimethoxyphthalic anhydride under acidic conditions to form the isoindolinone ring structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-6,7-dimethoxy-1-isoindolinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting carbonyl groups to alcohols.

    Substitution: The trifluoroethoxy groups can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoroethoxy moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or reduced isoindolinone derivatives.

    Substitution: Formation of substituted phenyl derivatives with new functional groups.

Scientific Research Applications

2-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-6,7-dimethoxy-1-isoindolinone has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel organic compounds with potential biological activity.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-6,7-dimethoxy-1-isoindolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy groups and isoindolinone moiety contribute to its binding affinity and specificity. The compound may inhibit or activate target proteins, leading to downstream effects on cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-6,7-dimethoxy-1-isoindolinone is unique due to the presence of both trifluoroethoxy groups and the dimethoxy isoindolinone moiety, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

2-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-6,7-dimethoxy-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F6NO5/c1-29-15-4-3-11-8-27(18(28)16(11)17(15)30-2)12-5-13(31-9-19(21,22)23)7-14(6-12)32-10-20(24,25)26/h3-7H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIASKUGDGSNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CN(C2=O)C3=CC(=CC(=C3)OCC(F)(F)F)OCC(F)(F)F)C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F6NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-6,7-dimethoxy-1-isoindolinone
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2-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-6,7-dimethoxy-1-isoindolinone
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2-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-6,7-dimethoxy-1-isoindolinone
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2-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-6,7-dimethoxy-1-isoindolinone
Reactant of Route 5
2-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-6,7-dimethoxy-1-isoindolinone
Reactant of Route 6
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2-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-6,7-dimethoxy-1-isoindolinone

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